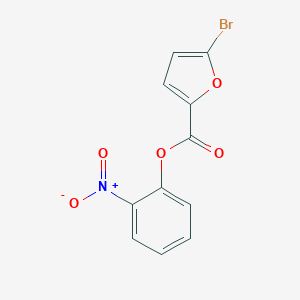![molecular formula C15H12N4O3 B321625 4,6-DIMETHYL-1-[(E)-[(3-NITROPHENYL)METHYLIDENE]AMINO]-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBONITRILE](/img/structure/B321625.png)
4,6-DIMETHYL-1-[(E)-[(3-NITROPHENYL)METHYLIDENE]AMINO]-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBONITRILE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-DIMETHYL-1-[(E)-[(3-NITROPHENYL)METHYLIDENE]AMINO]-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBONITRILE is a heterocyclic compound with a complex structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-DIMETHYL-1-[(E)-[(3-NITROPHENYL)METHYLIDENE]AMINO]-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBONITRILE typically involves a multi-step process. One common method includes the reaction of 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile with 3-nitrobenzaldehyde under basic conditions. The reaction is often carried out in the presence of a catalyst such as piperidine, and the product is isolated through crystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4,6-DIMETHYL-1-[(E)-[(3-NITROPHENYL)METHYLIDENE]AMINO]-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBONITRILE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields the corresponding amine derivative .
Scientific Research Applications
4,6-DIMETHYL-1-[(E)-[(3-NITROPHENYL)METHYLIDENE]AMINO]-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBONITRILE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as an anti-cancer or anti-inflammatory agent.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action for 4,6-DIMETHYL-1-[(E)-[(3-NITROPHENYL)METHYLIDENE]AMINO]-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBONITRILE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amine, which can then interact with biological molecules. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile: A precursor in the synthesis of the target compound.
3-nitrobenzaldehyde: Another precursor used in the synthesis.
4,6-dimethyl-1-{[(1E)-(3-aminophenyl)methylene]amino}-2-oxo-1,2-dihydropyridine-3-carbonitrile: A reduced form of the target compound.
Uniqueness
4,6-DIMETHYL-1-[(E)-[(3-NITROPHENYL)METHYLIDENE]AMINO]-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBONITRILE is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit significant biological activity. Its combination of a nitro group and a pyridine ring makes it a versatile compound in both synthetic and medicinal chemistry .
Properties
Molecular Formula |
C15H12N4O3 |
|---|---|
Molecular Weight |
296.28 g/mol |
IUPAC Name |
4,6-dimethyl-1-[(E)-(3-nitrophenyl)methylideneamino]-2-oxopyridine-3-carbonitrile |
InChI |
InChI=1S/C15H12N4O3/c1-10-6-11(2)18(15(20)14(10)8-16)17-9-12-4-3-5-13(7-12)19(21)22/h3-7,9H,1-2H3/b17-9+ |
InChI Key |
CWPINGFNYCSEGO-RQZCQDPDSA-N |
SMILES |
CC1=CC(=C(C(=O)N1N=CC2=CC(=CC=C2)[N+](=O)[O-])C#N)C |
Isomeric SMILES |
CC1=CC(=C(C(=O)N1/N=C/C2=CC(=CC=C2)[N+](=O)[O-])C#N)C |
Canonical SMILES |
CC1=CC(=C(C(=O)N1N=CC2=CC(=CC=C2)[N+](=O)[O-])C#N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![N-cyclohexyl-2-[(phenylacetyl)amino]benzamide](/img/structure/B321559.png)
![2-[(2-chlorobenzoyl)amino]-N-cyclohexylbenzamide](/img/structure/B321560.png)
![2-{[(4-chlorophenoxy)acetyl]amino}-N-cyclohexylbenzamide](/img/structure/B321561.png)
![2-[(4-tert-butylbenzoyl)amino]-N-cyclohexylbenzamide](/img/structure/B321562.png)
![N-cyclohexyl-2-[(4-fluorobenzoyl)amino]benzamide](/img/structure/B321563.png)
